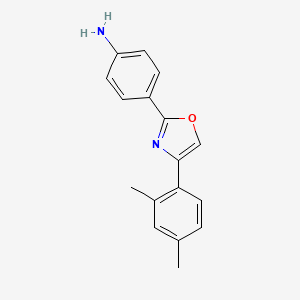

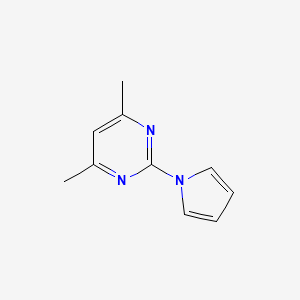

4-(4-(2,4-Dimetilfenil)oxazol-2-il)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazoline and oxazolone derivatives has been a subject of interest due to their potential applications in various fields, including nonlinear optical materials and antitubercular agents. In one study, novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized and characterized using advanced spectroscopic techniques. These compounds exhibited excellent third-order nonlinear optical properties, which were investigated using a single beam Z-scan technique . Another research effort focused on the synthesis of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives, which were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . Additionally, the synthesis of 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones via Vilsmeier Haack Reagent was reported, showcasing reactions with various N- and O-nucleophiles .

Molecular Structure Analysis

The molecular structures of the synthesized oxazoline and oxazolone derivatives were elucidated using various spectroscopic methods. Infrared (IR), 1H NMR, 13C NMR, ESI-MS spectroscopy, and elemental analyses were employed to characterize the novel 5-oxazolone derivatives . The structure of the synthesized N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives was confirmed by IR, 1H NMR, and elemental analysis . The molecular structure of the synthesized 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones was also characterized using physical, spectral, and chemical data .

Chemical Reactions Analysis

The chemical reactivity of oxazoline and oxazolone derivatives was explored through various reactions. The synthesized 5-oxazolone derivatives showed intense absorption and emission maxima in different solvents, indicating their potential in optical applications . The N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were synthesized through a series of reactions involving aromatic ketones, aromatic aldehydes, hydroxylamine hydrochloride, formaldehyde, and benzocaine or sulphanilamide . The Vilsmeier Haack Reagent was used to synthesize 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones, which further reacted with primary alkylamines, hydrazine hydrate, and sodium alkoxides to yield various products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were closely related to their potential applications. The novel 5-oxazolone derivatives exhibited excellent optical limiting behavior, which is crucial for applications in optical devices . The N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives were screened for antitubercular activity, demonstrating their potential as therapeutic agents . The electrochemical properties of the synthesized polymers based on aniline derivatives were optimized for use as counter electrodes in dye-sensitized solar cells, with the composite showing a higher energy conversion efficiency than the Pt counter electrode .

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados de oxazol, incluyendo 4-(4-(2,4-Dimetilfenil)oxazol-2-il)anilina, se han estudiado por sus propiedades antimicrobianas. Han mostrado potencial en la inhibición del crecimiento de varias cepas bacterianas, como Staphylococcus aureus y Streptococcus pyogenes. Esto los hace valiosos para desarrollar nuevos antibióticos para combatir infecciones bacterianas resistentes .

Propiedades Anticancerígenas

El núcleo de oxazol es parte de muchos compuestos con actividades anticancerígenas. Los investigadores han sintetizado varios derivados de oxazol y los han evaluado para determinar su capacidad de inhibir el crecimiento de células cancerosas. La especificidad estructural de This compound podría aprovecharse para atacar células cancerosas específicas .

Agentes Antituberculosos

Los compuestos que contienen el anillo de oxazol también se han evaluado por su actividad antituberculosa. Dado el desafío continuo de la tuberculosis y la aparición de cepas resistentes a los medicamentos, se están explorando nuevos compuestos como This compound como posibles agentes antituberculosos .

Efectos Antiinflamatorios y Analgésicos

Los derivados de oxazol son conocidos por exhibir efectos antiinflamatorios y analgésicos. Esto es particularmente importante en el desarrollo de nuevos fármacos antiinflamatorios no esteroideos (AINE) que pueden proporcionar alivio del dolor y la inflamación sin los efectos secundarios asociados con los AINE actuales .

Actividad Antidiabética

El anillo de oxazol está presente en varios fármacos antidiabéticos. Juega un papel crucial en la regulación de los niveles de azúcar en la sangre. La investigación sobre This compound podría conducir al desarrollo de nuevos medicamentos para ayudar a controlar la diabetes de manera más efectiva .

Potencial Antiobesidad y Antioxidante

Los compuestos de oxazol se han asociado con actividades antiobesidad y antioxidantes. Estas propiedades son esenciales para abordar los trastornos metabólicos y prevenir las enfermedades relacionadas con el estrés oxidativo. This compound podría contribuir a la creación de tratamientos que ayuden en el control del peso y mejoren las defensas antioxidantes en el cuerpo .

Mecanismo De Acción

Mode of Action

The mode of action of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline Given its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

The biochemical pathways affected by 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline The compound’s potential effects on cellular processes and signaling pathways remain to be elucidated .

Pharmacokinetics

The pharmacokinetic properties of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline These properties would significantly impact the compound’s bioavailability and therapeutic potential .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(4-(2,4-Dimethylphenyl)oxazol-2-yl)aniline . For instance, the compound should be stored in a dark place at 2-8°C to maintain its stability .

Propiedades

IUPAC Name |

4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-3-8-15(12(2)9-11)16-10-20-17(19-16)13-4-6-14(18)7-5-13/h3-10H,18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECQNDOEJQJVLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610108 |

Source

|

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951623-01-1 |

Source

|

| Record name | 4-[4-(2,4-Dimethylphenyl)-1,3-oxazol-2-yl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321080.png)

![Ethanol, 2-[2-[4-(phenylmethoxy)phenoxy]ethoxy]-](/img/structure/B1321089.png)

![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)